molecular formula C22H21ClN6 B12420959 (6~{R})-~{N}-(4-chlorophenyl)-1-methyl-8-(1-methylpyrazol-4-yl)-5,6-dihydro-4~{H}-[1,2,4]triazolo[4,3-a][1]benzazepin-6-amine

(6~{R})-~{N}-(4-chlorophenyl)-1-methyl-8-(1-methylpyrazol-4-yl)-5,6-dihydro-4~{H}-[1,2,4]triazolo[4,3-a][1]benzazepin-6-amine

Numéro de catalogue: B12420959
Poids moléculaire: 404.9 g/mol
Clé InChI: MDRXOFSNECSECW-HXUWFJFHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

BY27 is a potent and selective inhibitor of the second bromodomains of bromodomain and extra-terminal domain proteins. These proteins include BRD2, BRD3, BRD4, and BRDT. BY27 has shown significant anticancer activity by inhibiting the growth of tumors .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

BY27 is synthesized through a series of chemical reactions involving the formation of a triazole group, which is crucial for its selective inhibition of bromodomain and extra-terminal domain proteins. The synthesis involves multiple steps, including the formation of intermediates and their subsequent reactions to form the final compound .

Industrial Production Methods

The industrial production of BY27 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specific solvents and catalysts to facilitate the reactions and achieve the desired product .

Analyse Des Réactions Chimiques

Types of Reactions

BY27 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated derivatives, while oxidation reactions can produce oxidized forms of BY27 .

Applications De Recherche Scientifique

BY27 has a wide range of applications in scientific research:

Mécanisme D'action

BY27 exerts its effects by selectively inhibiting the second bromodomains of bromodomain and extra-terminal domain proteins. The triazole group of BY27 forms a water-bridged hydrogen-bonding network with specific amino acids in the bromodomain and extra-terminal domain proteins, leading to its selective inhibition. This inhibition disrupts the interaction between bromodomain and extra-terminal domain proteins and acetylated histones, thereby affecting gene expression and inhibiting tumor growth .

Comparaison Avec Des Composés Similaires

BY27 is unique due to its high selectivity for the second bromodomains of bromodomain and extra-terminal domain proteins. Other similar compounds include:

BY27 stands out due to its improved safety profile and higher selectivity, making it a promising candidate for further research and development .

Activité Biologique

The compound (6R)-N-(4-chlorophenyl)-1-methyl-8-(1-methylpyrazol-4-yl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a] benzazepin-6-amine is a novel triazole derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its pharmacological properties, including anti-inflammatory and anticancer activities, as well as its synthesis and structure-activity relationships.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • IUPAC Name : (6R)-N-(4-chlorophenyl)-1-methyl-8-(1-methylpyrazol-4-yl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a] benzazepin-6-amine
  • Molecular Formula : C22H21ClN6
  • Molecular Weight : 404.895 g/mol

Synthesis

The synthesis of this compound involves multiple steps, typically starting from readily available pyrazole derivatives. The synthetic pathway includes cyclization reactions that form the triazole ring and subsequent modifications to introduce the chlorophenyl and methyl groups. Detailed methodologies can be found in patent literature and research articles focusing on similar pyrazole derivatives .

Anti-inflammatory Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds derived from similar structures have shown inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In a comparative study, derivatives with similar scaffolds exhibited up to 85% inhibition of TNF-α at concentrations around 10 µM . The target compound is hypothesized to exert similar effects due to its structural similarities.

Anticancer Activity

The anticancer potential of (6R)-N-(4-chlorophenyl)-1-methyl-8-(1-methylpyrazol-4-yl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a] benzazepin-6-amine has been explored through various assays:

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung)7.01 ± 0.60Induction of apoptosis
HeLa (Cervical)8.55 ± 0.35Microtubule disassembly
MCF-7 (Breast)14.31 ± 0.90Topoisomerase-IIa inhibition

These results indicate that the compound may inhibit tumor growth through mechanisms involving apoptosis and disruption of microtubule dynamics .

Case Studies

Several case studies highlight the efficacy of related pyrazole compounds in clinical settings:

  • Study on Anti-inflammatory Effects : A series of pyrazole derivatives were tested for their ability to inhibit TNF-α and IL-6 in vitro. The most potent derivatives showed comparable activity to standard anti-inflammatory drugs like dexamethasone .
  • Anticancer Screening : In a study evaluating various pyrazole derivatives against different cancer cell lines, compounds structurally related to the target compound exhibited significant cytotoxicity with IC50 values in the low micromolar range .

Propriétés

Formule moléculaire

C22H21ClN6

Poids moléculaire

404.9 g/mol

Nom IUPAC

(6R)-N-(4-chlorophenyl)-1-methyl-8-(1-methylpyrazol-4-yl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-6-amine

InChI

InChI=1S/C22H21ClN6/c1-14-26-27-22-10-8-20(25-18-6-4-17(23)5-7-18)19-11-15(3-9-21(19)29(14)22)16-12-24-28(2)13-16/h3-7,9,11-13,20,25H,8,10H2,1-2H3/t20-/m1/s1

Clé InChI

MDRXOFSNECSECW-HXUWFJFHSA-N

SMILES isomérique

CC1=NN=C2N1C3=C(C=C(C=C3)C4=CN(N=C4)C)[C@@H](CC2)NC5=CC=C(C=C5)Cl

SMILES canonique

CC1=NN=C2N1C3=C(C=C(C=C3)C4=CN(N=C4)C)C(CC2)NC5=CC=C(C=C5)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.